molecular formula C₂₃H₄₆N₆O₁₃ .3(H₂SO₄)  .xH₂O(for undeuterated) B1147369 Neomycin Deuterated CAS No. 1173840-30-6

Neomycin Deuterated

Cat. No. B1147369
M. Wt: 908.88
InChI Key:
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Description

Neomycin Deuterated is a variant of neomycin infused with deuterium atoms . Neomycin is an aminoglycoside antibiotic that displays bactericidal activity against gram-negative aerobic bacilli and some anaerobic bacilli where resistance has not yet arisen . It is generally not effective against gram-positive bacilli and anaerobic gram-negative bacilli . Neomycin Deuterated finds extensive application in scientific research, serving as a vital instrument for delving into the intricacies of protein synthesis mechanisms and the dynamic interplay between RNA and proteins .


Synthesis Analysis

Neomycin is primarily biosynthesized by Streptomyces fradiae through fermentation . The entire natural neo cluster was cloned from Streptomyces fradiae CGMCC 4.576 by φBT1 integrase-mediated site-specific recombination . Then, the rational reconstruction of the neo cluster was performed by using λ-Red-mediated PCR targeting for improving neomycin production . In order to coordinate with this attempt, the supplementation of suitable precursors was carried out .


Molecular Structure Analysis

The molecular formula of Neomycin Deuterated is C23H46N6O13•3H2SO4 . It is a variant of neomycin infused with deuterium atoms .


Chemical Reactions Analysis

Deuterium substitution impedes oxidative metabolism of the methoxy groups, in an excellent demonstration of the primary kinetic isotope effect . This type of kinetic isotope effect has often been used to probe chemical reaction mechanisms .


Physical And Chemical Properties Analysis

Distinctive physical and chemical properties of deuterium oxide in comparison with hydrogen oxide leads to variations in molecular properties of biomolecules as H2O is replaced with D2O as the solvent . Deuterated compounds have unique physical and chemical properties .

Safety And Hazards

Neomycin Deuterated is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause an allergic skin reaction, suspected of damaging the unborn child, and may cause damage to organs (Kidney, inner ear) through prolonged or repeated exposure .

Future Directions

Deuterated amino acids have been recognized for their utility in drug development, for facilitating nuclear magnetic resonance (NMR) analysis, and as probes for enzyme mechanism . Small molecule-based methods for the site-selective synthesis of deuterated amino acids typically involve de novo synthesis of the compound from deuterated precursors . Deuteration is commonly used in the studies of metabolism of drugs or toxic substances in human health . To slow down the metabolic process and improve the half-life of the drugs, incorporation of deuterium in the drugs (referred to as deuterated drugs) has been carried out .

properties

CAS RN

1173840-30-6

Product Name

Neomycin Deuterated

Molecular Formula

C₂₃H₄₆N₆O₁₃ .3(H₂SO₄) .xH₂O(for undeuterated)

Molecular Weight

908.88

synonyms

Fradiomycin-deuterated

Origin of Product

United States

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